molecular formula C9H11NO3S B13851745 N-(4-hydroxyphenyl)cyclopropanesulfonamide

N-(4-hydroxyphenyl)cyclopropanesulfonamide

Katalognummer: B13851745
Molekulargewicht: 213.26 g/mol
InChI-Schlüssel: PJYCWLMCJDVJIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-hydroxyphenyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.25 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and other scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)cyclopropanesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

4-Hydroxybenzenesulfonyl chloride+CyclopropylamineThis compound+HCl\text{4-Hydroxybenzenesulfonyl chloride} + \text{Cyclopropylamine} \rightarrow \text{this compound} + \text{HCl} 4-Hydroxybenzenesulfonyl chloride+Cyclopropylamine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-hydroxyphenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of N-(4-hydroxyphenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-hydroxyphenyl)cyclopropanesulfonamide is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H11NO3S

Molekulargewicht

213.26 g/mol

IUPAC-Name

N-(4-hydroxyphenyl)cyclopropanesulfonamide

InChI

InChI=1S/C9H11NO3S/c11-8-3-1-7(2-4-8)10-14(12,13)9-5-6-9/h1-4,9-11H,5-6H2

InChI-Schlüssel

PJYCWLMCJDVJIS-UHFFFAOYSA-N

Kanonische SMILES

C1CC1S(=O)(=O)NC2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.